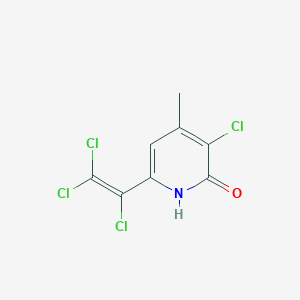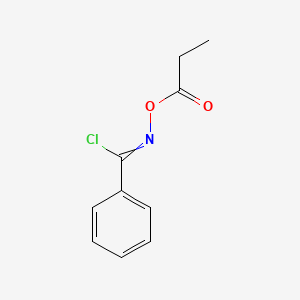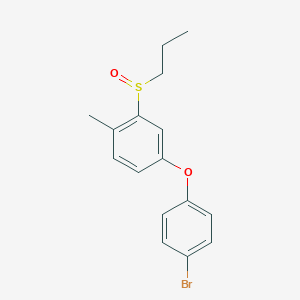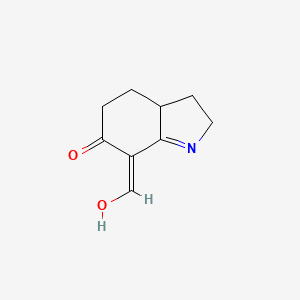
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridine family Compounds in this family are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with a pyridine derivative.
Chlorination: Introduction of chlorine atoms through chlorination reactions.
Methylation: Addition of a methyl group using methylating agents.
Trichloroethenylation: Incorporation of the trichloroethenyl group through specific reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions for yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of chlorine or other groups with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Possible applications in drug development.
Industry: Use in the production of agrochemicals, materials, and other industrial products.
作用机制
The mechanism of action of 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one would involve its interaction with molecular targets and pathways. This could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways.
相似化合物的比较
Similar Compounds
3-Chloro-4-methylpyridine: Lacks the trichloroethenyl group.
4-Methyl-6-(trichloroethenyl)pyridin-2(1H)-one: Lacks the chlorine atom.
3-Chloro-6-(trichloroethenyl)pyridin-2(1H)-one: Lacks the methyl group.
Uniqueness
The unique combination of chlorine, methyl, and trichloroethenyl groups in 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one may confer specific chemical properties and reactivity that distinguish it from similar compounds.
属性
CAS 编号 |
61123-30-6 |
|---|---|
分子式 |
C8H5Cl4NO |
分子量 |
272.9 g/mol |
IUPAC 名称 |
3-chloro-4-methyl-6-(1,2,2-trichloroethenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H5Cl4NO/c1-3-2-4(6(10)7(11)12)13-8(14)5(3)9/h2H,1H3,(H,13,14) |
InChI 键 |
HCQMGORWEWMTEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=C1)C(=C(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)
![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)



![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)
![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)


![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
